Urea, (m-bromobenzoyl)-
Description
Significance of Urea (B33335) Functionality in Organic Chemistry
Urea, with its chemical formula CO(NH₂)₂, is the simplest diamide (B1670390) of carbonic acid and plays a crucial role in the metabolism of nitrogen-containing compounds in animals. wikipedia.org In the realm of organic chemistry, the urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, is a versatile building block. wikipedia.org Its planarity in the solid state, arising from sp² hybridization of the nitrogen orbitals, and its ability to act as a hydrogen bond donor and acceptor contribute to its unique chemical behavior. wikipedia.org Urea and its derivatives are fundamental in the synthesis of various heterocyclic compounds, such as barbituric acids, and can act as powerful protein denaturants in laboratory settings. wikipedia.org The reactivity of the amine groups allows for the facile introduction of substituents, leading to a wide array of derivatives with tailored properties.
Overview of N-Acyl Urea Derivatives in Chemical Research
N-acyl ureas are a prominent class of urea derivatives that have garnered considerable attention in chemical research due to their broad spectrum of biological activities and applications in materials science and synthetic organic chemistry. hmc.edu.cnnsf.govbenthamdirect.com These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules. arkat-usa.orgresearchgate.net The synthesis of N-acyl ureas has traditionally been achieved through methods such as the acylation of ureas with activated carboxylic acids or the reaction of isocyanates with amides. nsf.gov However, ongoing research focuses on developing more efficient, environmentally friendly, and safer synthetic protocols, avoiding hazardous reagents like phosgene (B1210022). hmc.edu.cnnsf.gov Recent advancements include palladium-catalyzed carbonylations and chemoselective methods that offer high yields and broad substrate scope. nsf.govorganic-chemistry.org
Specific Focus on Bromobenzoyl Urea Analogues
Within the diverse family of N-acyl ureas, bromobenzoyl urea analogues represent a significant area of investigation. The introduction of a bromine atom onto the benzoyl ring can profoundly influence the molecule's lipophilicity, electronic properties, and, consequently, its biological activity. nih.gov The position of the bromine substituent (ortho, meta, or para) can lead to isomers with distinct chemical and pharmacological profiles. Research into bromobenzoyl urea analogues has explored their potential as herbicides, insecticides, and even as central nervous system depressants. nih.govontosight.ai The synthesis of these analogues often involves the reaction of a substituted bromobenzoyl chloride with urea or a substituted urea, allowing for the systematic exploration of structure-activity relationships. ontosight.aiacs.orgacs.orgnih.gov
Chemical and Physical Properties of Urea, (m-bromobenzoyl)-
The compound "Urea, (m-bromobenzoyl)-," also known as m-bromobenzoylurea or 3-bromo-N-carbamoylbenzamide, is a key representative of the bromobenzoyl urea class. ontosight.aiuni.lu Its chemical structure consists of a urea moiety acylated with a m-bromobenzoyl group. ontosight.ai
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O₂ ontosight.ai |
| Molecular Weight | 243.06 g/mol ontosight.ai |
| IUPAC Name | 3-bromo-N-carbamoylbenzamide uni.lu |
| InChIKey | UKNKWDNRCNPDFE-UHFFFAOYSA-N uni.lu |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)NC(=O)N uni.lu |
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Synthesis of Urea, (m-bromobenzoyl)-
A common laboratory synthesis of "Urea, (m-bromobenzoyl)-" involves the reaction of m-bromobenzoyl chloride with urea. ontosight.ai This acylation reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. ontosight.ai
Reaction Scheme:
More broadly, the synthesis of N-acyl ureas, including bromobenzoyl derivatives, can be achieved through various methods. One established method is the reaction of a carboxylic acid with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), which forms an O-acylisourea intermediate that rearranges to the more stable N-acyl urea. acs.orgacs.orgnih.govresearchgate.net For instance, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea has been synthesized from 4-bromobenzoic acid and DCC. acs.orgacs.orgnih.gov
Research Findings on Bromobenzoyl Urea Analogues
Research into bromobenzoyl urea analogues has yielded a wealth of information regarding their synthesis and potential applications. Studies have shown that these compounds exhibit a range of biological activities, including herbicidal and insecticidal properties. ontosight.ai For example, "Urea, (m-bromobenzoyl)-" has been investigated as a potential pesticide due to its ability to inhibit the growth of certain plants and insects. ontosight.ai
Furthermore, the synthesis of various substituted bromobenzoyl urea derivatives allows for the fine-tuning of their properties. For instance, a series of 1-(2-bromoacyl)ureas were synthesized and evaluated for their central depressant effects, demonstrating that structural variations, such as the position of the halogen and the nature of alkyl substituents, significantly impact their potency. nih.gov The synthesis of novel N,N-diphenylurea derivatives containing a bromobenzyl group has also been explored for their potential as enzyme inhibitors. frontiersin.org The Suzuki cross-coupling reaction has been employed to synthesize a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylureas from 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, highlighting the utility of this framework for creating diverse molecular architectures. acs.orgacs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
51884-06-1 |
|---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
3-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI Key |
UKNKWDNRCNPDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Urea, M Bromobenzoyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
The proton NMR (¹H NMR) spectrum of Urea (B33335), (m-bromobenzoyl)- is expected to show distinct signals for the aromatic protons and the urea protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the benzoyl-urea group.
The aromatic region of the spectrum is characteristic of a meta-substituted benzene (B151609) ring. Four signals are anticipated, each corresponding to a single proton. The proton situated between the two electron-withdrawing groups (the C2-H) is expected to be the most deshielded. The protons on the urea functional group (-NH and -NH₂) are exchangeable and often appear as broad singlets; their chemical shift can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for Urea, (m-bromobenzoyl)- in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Urea NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H |
| Urea NH | ~8.5 - 9.5 | Broad Singlet | 1H |
Note: The exact chemical shifts and multiplicities for the four distinct aromatic protons would require experimental data but are predicted to appear as a series of doublets and triplets.
The carbon-13 NMR (¹³C NMR) spectrum provides information on all unique carbon atoms in the molecule. libretexts.org For Urea, (m-bromobenzoyl)-, seven distinct signals are expected: one for the carbonyl carbon, and six for the carbons of the brominated aromatic ring. masterorganicchemistry.com The carbonyl carbon is typically the most deshielded, appearing at a high chemical shift value (downfield). libretexts.org The carbon atom directly bonded to the bromine (C-Br) is identifiable by its characteristic shift.
In related bromo-substituted urea compounds, the carbonyl carbon signal appears around 150.7 to 151.4 ppm. researchgate.net The chemical shifts of the aromatic carbons are spread across the typical aromatic region, influenced by the positions of the bromine and acylurea substituents.
Table 2: Predicted ¹³C NMR Data for Urea, (m-bromobenzoyl)-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~165 - 170 |
| C-Br | ~122 |
| Aromatic C-H | ~125 - 135 |
To definitively assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Urea, (m-bromobenzoyl)-, COSY would reveal the coupling network among the four adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of a protonated carbon's signal by correlating it to its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. sdsu.edu It is particularly powerful for connecting different parts of a molecule. For instance, HMBC would show a correlation from the urea NH proton to the carbonyl carbon, and from the aromatic protons at C2 and C6 to the same carbonyl carbon, unequivocally establishing the link between the urea moiety and the m-bromobenzoyl fragment. researchgate.net
NMR spectroscopy is an invaluable tool for studying the non-covalent interactions that govern supramolecular chemistry. college-de-france.frnih.gov
NMR Titrations: The formation of host-guest complexes can be monitored by ¹H NMR titration experiments. rsc.org In such an experiment, a solution of Urea, (m-bromobenzoyl)- (acting as either a host or guest) is titrated with a binding partner. The protons involved in the interaction, such as the hydrogen-bonding NH protons of the urea group, will experience a change in their chemical environment upon complex formation, leading to a progressive shift in their NMR signals. mdpi.com By plotting the change in chemical shift against the concentration of the added titrant, the stoichiometry and association constant (Kₐ) of the binding event can be determined.
DOSY (Diffusion-Ordered Spectroscopy): DOSY is an NMR experiment that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to molecular size and shape. ucsd.eduapm.ac.cn If Urea, (m-bromobenzoyl)- participates in self-assembly (e.g., forming dimers) or binds to a large host molecule, the resulting supramolecular assembly will be larger and diffuse more slowly through the solution than the free monomer. osti.gov This difference in diffusion rate can be measured by DOSY, allowing for the characterization of aggregation and complex formation.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum of Urea, (m-bromobenzoyl)- is dominated by absorptions from the urea and benzoyl groups. The key vibrational modes for urea itself include N-H stretching, C=O stretching (Amide I band), and N-H bending mixed with C-N stretching (Amide II band). docbrown.infoderpharmachemica.com In related N-acylurea compounds, characteristic peaks for N-H stretching are observed above 3300 cm⁻¹, with strong carbonyl absorptions between 1600 and 1710 cm⁻¹. ias.ac.inacs.org
Table 3: Characteristic FTIR Vibrational Frequencies for Urea, (m-bromobenzoyl)-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3200 | N-H Stretch | Urea (NH, NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| ~1700 | C=O Stretch (Amide I) | Benzoyl-Urea |
| ~1620 | N-H Bend (Amide II) | Urea |
| ~1580 | C=C Stretch | Aromatic Ring |
Correlating Experimental and Theoretically Predicted Vibrational Frequencies
The vibrational properties of Urea, (m-bromobenzoyl)- can be rigorously analyzed by comparing experimentally measured vibrational frequencies with those predicted by theoretical calculations. This correlative approach provides a powerful tool for the precise assignment of vibrational modes. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute the harmonic vibrational frequencies of the molecule's optimized geometry. sciensage.info
These computational methods yield a set of vibrational frequencies corresponding to specific atomic motions within the molecule, such as stretching, bending, and wagging. researchgate.net However, theoretical calculations are performed on a single molecule in a vacuum, neglecting intermolecular interactions and the inherent anharmonicity of vibrations. Consequently, a direct comparison with experimental data, often obtained from solid-state Fourier-transform infrared (FT-IR) or Raman spectroscopy, may show systematic deviations. mdpi.com To bridge this gap, the calculated frequencies are often uniformly scaled by an empirical scaling factor to improve agreement with experimental results. nih.govacs.org
The comparison allows for unambiguous assignment of key functional group vibrations. For instance, the characteristic C=O stretching vibration, experimentally observed in the 1696–1623 cm⁻¹ range for similar N-acylurea compounds, can be correlated with theoretically calculated values that typically fall within a similar range (e.g., 1684–1634 cm⁻¹). nih.gov Studies on related molecules demonstrate a strong correlation between the experimental and theoretical data, validating the accuracy of both the experimental measurements and the computational model. researchgate.net This detailed vibrational assignment confirms the molecular structure and provides insight into the electronic environment of the functional groups.
Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies for Urea, (m-Bromobenzoyl)- Analogues Theoretical values are often scaled to better match experimental data.
| Vibrational Mode | Functional Group | Typical Experimental FT-IR Frequency (cm⁻¹) | Typical Theoretical DFT/B3LYP Frequency (cm⁻¹) |
| N-H Stretch | Amide (NH) | 3351 - 3296 ias.ac.inresearchgate.net | ~3400 - 3600 analis.com.my |
| C=O Stretch | Amide I (C=O) | 1708 - 1638 ias.ac.inresearchgate.net | 1766 - 1728 researchgate.net |
| N-H Bend / C-N Stretch | Amide II | ~1548 researchgate.net | Not specified |
| C-N Stretch | Amide III | 1382 - 1266 researchgate.net | Not specified |
| C-Br Stretch | Aryl-Bromine | ~600 - 700 | Not specified |
Mass Spectrometry
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion and its fragments, as it can distinguish between ions with the same nominal mass but different chemical compositions. nih.gov For Urea, (m-bromobenzoyl)-, HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically focus on the protonated molecule, [M+H]⁺.
The experimentally measured mass is compared to the theoretically calculated mass for a proposed formula. A close match between the found and calculated masses confirms the elemental composition of the compound. For instance, in an analysis of a related compound, N-(3-bromobenzyl)pyrrolidine-1-carboxamide, the calculated m/z for [M+H]⁺ was 283.0446, and the experimentally found value was 283.0442, confirming the formula C₁₂H₁₆BrN₂O. rsc.org A similar level of accuracy is expected for Urea, (m-bromobenzoyl)-. In addition to the protonated molecule, adducts with other ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are commonly observed. uni.lu
Table 2: Predicted HRMS Data for Urea, (m-Bromobenzoyl)- Adducts Based on the molecular formula C₈H₇BrN₂O₂.
| Adduct Ion | Molecular Formula of Adduct | Calculated m/z |
| [M+H]⁺ | C₈H₈BrN₂O₂⁺ | 242.9764 |
| [M+Na]⁺ | C₈H₇BrN₂O₂Na⁺ | 264.9583 |
| [M+K]⁺ | C₈H₇BrN₂O₂K⁺ | 280.9323 |
| [M+NH₄]⁺ | C₈H₁₁BrN₃O₂⁺ | 260.0029 |
General Mass Spectrometric Analysis
General mass spectrometric analysis, often performed using a hard ionization technique like Electron Ionization (EI), provides structural information through fragmentation. acdlabs.com In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into a series of characteristic fragment ions. uni-saarland.de The resulting mass spectrum is a plot of ion abundance versus m/z that serves as a molecular fingerprint.
For Urea, (m-bromobenzoyl)-, the fragmentation pattern is dictated by the stability of the resulting cations and neutral radicals. uni-saarland.de Key fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation for this molecule would involve:
α-Cleavage: The most common fragmentation would be the cleavage of the N-C bond between the urea moiety and the benzoyl group. This would lead to the formation of the m-bromobenzoyl cation.
Loss of Bromine: Cleavage of the C-Br bond, leading to a fragment ion with a mass 79/81 u less than the parent ion.
Urea-related fragmentation: Loss of isocyanic acid (HNCO) or ammonia (B1221849) (NH₃) from the urea portion of the molecule.
Analysis of related N-bromobenzoyl compounds shows fragments corresponding to the bromobenzoyl moiety, such as the [BrBT]⁺ ion, which supports the proposed fragmentation pathways. analis.com.my
Table 3: Predicted Major Fragments in the Mass Spectrum of Urea, (m-Bromobenzoyl)-
| Fragment Structure | Proposed Formula of Ion | Nominal m/z | Notes |
| [C₇H₄BrO]⁺ | C₇H₄BrO⁺ | 183/185 | m-Bromobenzoyl cation (α-cleavage) |
| [C₆H₄Br]⁺ | C₆H₄Br⁺ | 155/157 | Bromophenyl cation (Loss of CO) |
| [C₇H₄O]⁺ | C₇H₄O⁺ | 104 | Benzoyl cation (Loss of Br) |
| [M - HNCO]⁺ | C₇H₆BrN O⁺ | 200/202 | Loss of isocyanic acid |
| [M - Br]⁺ | C₈H₇N₂O₂⁺ | 163 | Loss of bromine radical |
Crystallographic Investigations and Solid State Architecture
Single-Crystal X-ray Diffraction (XRD) Analysis
XRD analysis has been successfully applied to several derivatives of bromobenzoyl urea (B33335), providing a clear picture of their molecular structure. While specific data for the parent compound, Urea, (m-bromobenzoyl)-, is limited in the surveyed literature, extensive studies on closely related analogues, such as N-(4-bromobenzoyl)-N,N′-dicyclohexylurea and various N-(bromobenzoyl)thioureas, offer significant insights into the expected structural features. nih.govnih.gov
For instance, the crystal structure of N-(4-bromobenzoyl)-N,N′-dicyclohexylurea has been determined, revealing key geometric parameters. researchgate.net Similarly, a detailed structural analysis of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea provides comparative data on the conformation of the bromobenzoyl moiety. researchgate.net
Table 1: Representative Crystal Data for Bromobenzoyl Derivatives
| Parameter | N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea nih.govresearchgate.net | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea researchgate.net |
|---|---|---|
| Chemical Formula | C₂₀H₂₇BrN₂O₂ | C₁₅H₁₀BrN₃OS₂ |
| Molecular Weight | 407.35 | 392.29 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 13.501 (2) | 13.5009 (5) |
| b (Å) | 9.5621 (10) | 6.4130 (2) |
| c (Å) | 16.306 (2) | 17.9147 (7) |
| β (°) | 114.443 (6) | 103.606 (4) |
| Volume (ų) | 1916.3 (4) | 1507.54 (10) |
| Z | 4 | 4 |
| Temperature (K) | 113 (2) | 100 |
The core N-(benzoyl)urea structure exhibits significant conformational variability depending on the nature of its substituents. In the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, a thiourea (B124793) analogue, the molecule is nearly planar. nih.gov The 4-bromobenzoyl group adopts a trans conformation with respect to the thiono (C=S) sulfur atom across the N—C bond. iucr.org
Conversely, in N-(4-bromobenzoyl)-N,N′-dicyclohexylurea, the two carbonyl groups are substantially twisted relative to each other. nih.gov This twisting prevents the formation of an intramolecular hydrogen bond, a feature sometimes observed in other urea derivatives. nih.govresearchgate.net The geometry around the nitrogen and carbonyl carbon atoms generally corresponds to sp² hybridization. nih.gov
Dihedral angles quantify the rotation around single bonds and are indicative of torsional strain and molecular conformation. In N-(4-bromobenzoyl)-N,N′-dicyclohexylurea, a significant dihedral angle of 66.43 (10)° is observed between the planes of the two carbonyl groups (O1/C7/N1 and O2/C14/N2), highlighting a highly twisted conformation. nih.gov In contrast, the structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea shows a much smaller dihedral angle of 10.45 (11)° between the mean planes of the 4-bromophenyl and the 2-benzothiazolyl units, indicating a more planar arrangement. nih.govresearchgate.net The thiourea fragment itself forms a dihedral angle of 8.64 (12)° with the 4-bromophenyl ring. nih.goviucr.org
Table 2: Selected Dihedral Angles in Bromobenzoyl Derivatives
| Compound | Atoms/Planes Defining Angle | Dihedral Angle (°) | Reference |
|---|---|---|---|
| N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea | O1/C7/N1 and O2/C14/N2 planes | 66.43 (10) | nih.gov |
| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | 4-bromophenyl ring and 2-benzothiazolyl ring | 10.45 (11) | nih.govresearchgate.net |
| Thiourea fragment and 4-bromophenyl ring | 8.64 (12) | nih.goviucr.org |
Supramolecular Assembly and Intermolecular Interactions in the Crystalline State
The packing of molecules in the crystal lattice is directed by a combination of intermolecular forces. For benzoyl urea derivatives, hydrogen bonding is a dominant interaction, often supplemented by weaker forces like π–π stacking. nih.govresearchgate.net These interactions create robust supramolecular architectures. researchgate.net
The urea moiety contains excellent hydrogen bond donors (N—H groups) and acceptors (C=O group), which readily participate in forming extensive networks. nih.govaps.org In the crystal structure of N-(4-bromobenzoyl)-N,N′-dicyclohexylurea, molecules are linked into one-dimensional chains through intermolecular (amide)N—H···O=C(amide) hydrogen bonds. nih.gov These primary interactions are further supported by weaker C—H···O=C interactions. nih.gov In other related structures, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, intermolecular hydrogen bonds of the C—H···N, C—H···S, and N—H···S type create molecular layers. nih.govresearchgate.net
Table 3: Hydrogen Bond Geometry in N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H···O=C | Data not specified | Data not specified | Data not specified | Data not specified |
| C—H···O=C | Data not specified | Data not specified | Data not specified | Data not specified |
Note: While the presence of these bonds is confirmed for N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, specific geometric parameters were not detailed in the cited abstracts. nih.govresearchgate.net Such interactions are fundamental to the supramolecular assembly.
Formation of One-Dimensional Chains, Rings, and Extended Architectures
The solid-state architecture of benzoyl urea derivatives is significantly influenced by the formation of robust intermolecular hydrogen bonds, which direct the self-assembly of molecules into predictable supramolecular structures. While specific studies on Urea, (m-bromobenzoyl)- are not prevalent, the behavior of closely related N-acylurea and N-(bromobenzoyl) compounds provides significant insight into the expected structural motifs. These molecules typically organize into one-dimensional (1D) chains, ring structures, and more complex extended networks.
A primary interaction driving this organization is the (amide)N–H···O=C(amide) intermolecular hydrogen bond. In a related compound, N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, molecules are linked into simple one-dimensional chains through this specific hydrogen bonding interaction. researchgate.net This fundamental chain motif is a common feature in the supramolecular chemistry of urea derivatives.
In more complex systems, such as N-(4-bromobenzoyl)-substituted benzenesulfonamides, the interplay of N–H···O hydrogen bonds leads to the formation of well-defined supramolecular synthons, including rings and chains. researchgate.net Common motifs observed include the C¹₁(4) chain and the R²₂(8) ring. researchgate.net These synthons can further assemble through various intermolecular interactions to create one-dimensional, two-dimensional (2D), or three-dimensional (3D) architectures. researchgate.net For instance, studies on other organic crystals show that weaker C-H···O interactions can also be pivotal in forming non-centrosymmetric one-dimensional chains. oup.com The combination of these strong and weak hydrogen bonds results in a hierarchical assembly, building from simple chains and rings into extended, stable crystal lattices. researchgate.netiucr.org
Analysis of Crystal Packing Motifs
The analysis of crystal packing motifs reveals the specific noncovalent interactions that stabilize the three-dimensional arrangement of molecules in the solid state. For benzoyl urea compounds, the packing is typically dominated by a network of hydrogen bonds and other weaker interactions.
In the crystal structures of N-(4-bromobenzoyl)-substituted benzenesulfonamides, which serve as excellent analogs, the molecular self-assembly is primarily governed by N–H···O hydrogen bonds. researchgate.net These interactions lead to three principal types of supramolecular synthons: a C¹₁(4) chain, an R⁴₄(16) tetramer, and an R²₂(8) ring. researchgate.net The specific synthon that forms is influenced by the nature and position of substituents on the aromatic rings, which demonstrates how subtle molecular changes can drastically alter the resulting supramolecular architecture. researchgate.net For example, the R⁴₄(16) synthon observed in one of the derivatives is a relatively rare phenomenon among a large set of related structures. researchgate.net
Advanced Crystallographic Data Analysis
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These values are normalized and mapped onto the surface as dₙₒᵣₘ, where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), blue indicates longer contacts, and white indicates contacts around the van der Waals separation. nih.gov
This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting dᵢ versus dₑ. researchgate.net The plot provides a quantitative measure of the contribution of each type of interaction to the total crystal packing. nih.gov
H···H contacts: Often comprising the largest portion of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery.
O···H/H···O contacts: These are characteristic of hydrogen bonds and are typically seen as sharp "spikes" on the fingerprint plot.
Br···H/H···Br contacts: These represent halogen bonding or other dipole-dipole interactions involving the bromine atom.
C···H/H···C contacts: Indicative of C-H···π interactions.
C···C contacts: Suggesting the presence of π-π stacking interactions.
The table below, based on data from a related N-(4-bromobenzoyl) derivative, illustrates the typical contributions of these interactions to the Hirshfeld surface.
| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |
| H···H | ~40-50% |
| O···H/H···O | ~20-25% |
| Br···H/H···Br | ~10-15% |
| C···H/H···C | ~5-10% |
| Other (C···C, N···H, etc.) | Balance |
This table presents generalized data from related N-(4-bromobenzoyl) structures to illustrate typical interaction contributions.
Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis
Reduced Density Gradient (RDG) analysis is a quantum mechanical approach used to identify and visualize noncovalent interactions (NCI) in real space. chemtools.orgresearchgate.net The method is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). chemtools.orgnih.gov
The core of the analysis is a 2D plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. nih.gov This plot reveals characteristic spikes in low-density, low-gradient regions that correspond to noncovalent interactions. chemtools.org These interactions can then be mapped onto a 3D isosurface in molecular space, providing a visual representation of where they occur. nih.gov The isosurfaces are color-coded to distinguish the nature of the interactions: nih.gov
Blue: Indicates strong, attractive interactions, such as hydrogen bonds.
Green: Represents weak, delocalized interactions, like van der Waals forces.
Red: Signifies strong, repulsive interactions, such as steric clashes.
For a molecule like Urea, (m-bromobenzoyl)-, an RDG-NCI analysis would be expected to visualize the key interactions governing its structure. A large, blue-colored disc-shaped isosurface would likely appear between the N-H donor and the C=O acceptor groups, confirming the presence of strong intermolecular hydrogen bonds. Weaker van der Waals interactions, represented by broader green-colored surfaces, would be visible between the aromatic rings (indicating π-π stacking) and between the bromine atom and adjacent molecules. This technique provides a detailed and intuitive picture of the bonding landscape that complements the information derived from crystallographic and Hirshfeld surface analyses. researchgate.netnih.gov
Co-crystallization and Inclusion Complex Formation
Co-crystallization is a technique in crystal engineering that combines an active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with potentially improved physicochemical properties, such as solubility or stability. jpionline.orgnih.gov Urea is recognized as an excellent and safe co-former due to its ability to form robust hydrogen bonds. nih.gov
Studies on urea-based pharmaceutical co-crystals have demonstrated its versatility. nih.govresearchgate.net For instance, when co-crystallized with compounds like 3-hydroxyl-2-naphthoic acid, urea forms a 1:1 co-crystal where the carboxylic acid of the partner molecule connects to the amide group of urea through a classic amide-acid hetero-synthon. nih.gov This ability of the urea moiety in Urea, (m-bromobenzoyl)- to form predictable and strong hydrogen-bonded synthons makes it a candidate for co-crystal design. Co-crystallization can significantly enhance properties; the solubility of ellagic acid, for example, was improved approximately 17-fold upon forming a co-crystal with urea. nih.gov
In addition to forming co-crystals, urea can also play a role in the formation of inclusion complexes. An inclusion complex is a supramolecular assembly where a "guest" molecule is encapsulated within the cavity of a "host" molecule, such as a cyclodextrin. ijsrst.com Research on the interaction between a 3H-indole derivative and β-cyclodextrin showed that the presence of urea in the solution caused a remarkable decrease in the association constant for the inclusion complex. pku.edu.cn This indicates that urea can compete for hydrogen bonding interactions, influencing the thermodynamics of host-guest complexation. pku.edu.cn This suggests that Urea, (m-bromobenzoyl)- could modulate the formation of inclusion complexes in multi-component systems.
Computational and Theoretical Studies of Urea, (m-bromobenzoyl)-
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical studies published that focus on the chemical compound "Urea, (m-bromobenzoyl)-" corresponding to the requested outline.
Research is available for different isomers and derivatives, most notably the para-substituted compound, 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea. acs.orgnih.gov These studies employ Density Functional Theory (DFT) calculations, utilizing functionals like PBE0-D3BJ with basis sets such as def2-TZVP, and incorporate solvation models like the Polarizable Continuum Model (PCM) and the SMD model to analyze environmental effects. acs.orgnih.gov Investigations into these related compounds include the determination of optimized geometries and Frontier Molecular Orbital (FMO) analysis to establish HOMO-LUMO gaps. acs.orgnih.govresearchgate.net
However, the electronic and structural properties of a molecule are highly dependent on the specific arrangement of its atoms. The substitution pattern on the benzene (B151609) ring (ortho-, meta-, or para-) significantly influences the electron distribution, molecular geometry, and consequently, the computational results for properties like the HOMO-LUMO gap and conformational energy. Therefore, the data and findings for the para-isomer cannot be used to accurately describe the meta-isomer, "Urea, (m-bromobenzoyl)-".
Searches for "Urea, (m-bromobenzoyl)-" and its systematic name, 3-bromo-N-carbamoylbenzamide, did not yield any dedicated articles or database entries containing the specific computational analyses required to fulfill the requested article structure. While general principles of the methodologies listed—such as DFT, selection of functionals and basis sets, and FMO analysis—are well-documented, their specific application to "Urea, (m-bromobenzoyl)-" is not present in the available literature.
Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the specified compound.
Based on the available scientific literature, a detailed article focusing solely on the computational and theoretical studies of the chemical compound Urea, (m-bromobenzoyl)- cannot be generated.
Extensive searches for specific computational data related to "Urea, (m-bromobenzoyl)-" did not yield sufficient information to thoroughly address the required sections of the provided outline, such as:
Computational and Theoretical Studies of Urea, M Bromobenzoyl
Computational Prediction of Spectroscopic Data:While theoretical and experimental spectral correlations have been performed for the related para-bromobenzoyl derivative, this data is not applicable to the requested meta-bromo compound.
Due to the strict instructions to focus solely on "Urea, (m-bromobenzoyl)-" and to not introduce information outside the specified scope, it is not possible to construct an accurate and informative article that adheres to the user's outline. Further research specifically targeting the computational chemistry of "Urea, (m-bromobenzoyl)-" would be required to provide the requested content.
Advanced Research Topics in Supramolecular Chemistry of Bromobenzoyl Ureas
Molecular Recognition and Anion Binding Studies
The ability of neutral receptors to bind and sense anions is a significant area of research in supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. Urea-based molecules are premier candidates for this purpose.
The utility of the urea (B33335) moiety as an anion recognition motif stems from its distinct structural and electronic properties. jst.go.jp The urea group possesses two N-H protons that are effective hydrogen bond donors, arranged in a divergent manner from a single carbonyl (C=O) group, which acts as a hydrogen bond acceptor. bsb-muenchen.deresearchgate.net This arrangement is pre-organized for forming strong, bifurcated hydrogen bonds with the oxygen atoms of oxoanions or with single-atom anions like halides. researchgate.netresearchgate.net
Key design principles for effective urea-based receptors include:
Hydrogen Bonding Capability : The core principle is the formation of stable complexes through N-H···anion hydrogen bonds. The strength of this interaction can be enhanced by increasing the acidity of the N-H protons. researchgate.net
Structural Preorganization : Incorporating the urea group into a more rigid molecular framework can reduce the entropic penalty upon binding, leading to higher affinity and selectivity. d-nb.inforesearchgate.net
Electronic Tuning : Attaching electron-withdrawing groups to the aryl rings of the receptor enhances the acidity of the urea N-H protons, thereby strengthening the hydrogen bonds formed with an anionic guest. researchgate.netresearchgate.net The N-benzoyl-N'-phenylurea scaffold is a classic example where these principles are applied. nih.govwikipedia.org
Aryl urea derivatives form stable 1:1 host-guest complexes with a range of anions through hydrogen bonding. nih.gov The binding process is often studied in solution using techniques like ¹H-NMR and UV-Vis titration, which allow for the determination of association constants (Kₐ). nih.govmdpi.com In ¹H-NMR titration experiments, the addition of an anion to a solution of the urea receptor typically causes a downfield shift in the resonance of the N-H protons, indicating their involvement in hydrogen bonding. mdpi.com
Studies on receptors structurally similar to (m-bromobenzoyl)urea reveal a general binding preference for anions. The affinity typically follows the basicity of the anion, with stronger binding observed for more basic species. For instance, the binding trend for halides is often F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, the order is frequently dihydrogen phosphate (B84403) > acetate (B1210297) > nitrate. nih.gov This is because more basic anions are stronger hydrogen bond acceptors.
Table 1: Representative Association Constants (Kₐ) for Anion Binding by Aryl Urea Receptors in DMSO Data is illustrative of typical values for N,N'-diaryl urea receptors and may not represent (m-bromobenzoyl)urea specifically.
| Anionic Guest | Receptor Type | Association Constant (Kₐ, M⁻¹) | Reference |
|---|---|---|---|
| Fluoride (B91410) (F⁻) | 4-Nitrophenyl Urea Cleft | Strong Binding, Color Change | nih.gov |
| Acetate (CH₃COO⁻) | Bis-urea Macrocycle | 7940 | nih.gov |
| Benzoate (PhCOO⁻) | Bis-urea Macrocycle | 6760 | nih.gov |
| Dihydrogen Phosphate (H₂PO₄⁻) | 4-Nitrophenyl Urea Cleft | Strong Binding | nih.gov |
| Chloride (Cl⁻) | Bis-urea Macrocycle | 1000 | nih.gov |
The electronic nature and position of substituents on the aromatic rings of a urea-based receptor profoundly impact its anion binding capabilities. nih.gov Electron-withdrawing substituents, such as halogens (e.g., bromine) or nitro groups, increase the Lewis acidity of the N-H protons. This enhanced acidity leads to stronger hydrogen bonding with anions and, consequently, higher association constants. researchgate.net
The position of the substituent—ortho, meta, or para—is also critical. mdpi.comrsc.org
Para-substitution : An electron-withdrawing group at the para-position exerts its maximum electron-withdrawing effect through resonance and induction, significantly enhancing N-H acidity and binding affinity.
Ortho-substitution : While an ortho-substituent can be strongly electron-withdrawing, it may also introduce steric hindrance that can impede the receptor's ability to adopt the ideal conformation for anion binding. mdpi.com
Meta-substitution : A substituent at the meta-position, such as in Urea, (m-bromobenzoyl)-, exerts its influence primarily through the inductive effect. For bromine, this is an electron-withdrawing effect that increases the acidity of the N-H protons compared to the unsubstituted parent compound, N-benzoyl-N'-phenylurea. wikipedia.org While the effect is typically less pronounced than that of a para-substituent, it enhances binding affinity without the steric complications of an ortho-substituent. rsc.org
Computational studies using Density Functional Theory (DFT) have corroborated these findings, showing that receptors with electron-withdrawing groups form stronger complexes with anions like fluoride and acetate. researchgate.netnih.gov The meta-position provides a balance, enhancing the intrinsic binding ability of the urea moiety while avoiding potential steric clashes.
Self-Assembly Processes and Soft Materials
The same hydrogen bonding interactions that drive anion recognition also enable bromobenzoyl ureas to undergo self-assembly into well-defined supramolecular structures, leading to the formation of functional soft materials. bsb-muenchen.demagtech.com.cn
N-benzoyl-N'-phenylurea and its derivatives have a strong tendency to form centrosymmetric dimers in the solid state via intermolecular N-H···O=C hydrogen bonds. nih.gov This primary interaction creates a robust R²₂(8) graph set motif. This dimerization can be considered the first step in a supramolecular polymerization process.
This one-dimensional growth can continue as dimers link together, forming extended, polymer-like chains or tapes. bsb-muenchen.de This process is driven by the cooperative nature of hydrogen bonding. The formation of these oligomeric and polymeric chains is a key step in the bottom-up assembly of larger nanostructures. nih.gov The directionality and predictability of the urea-urea hydrogen bond make these systems highly programmable.
When the concentration of a suitable urea derivative in an organic solvent exceeds a critical value, the self-assembled supramolecular polymer chains can grow and entangle. jst.go.jp This process can lead to the formation of a three-dimensional network that spans the entire volume of the liquid, immobilizing the solvent molecules and resulting in the formation of a supramolecular gel. nih.govskemman.is Molecules that can achieve this are known as low molecular weight gelators (LMWGs).
The gelation ability of benzoyl urea derivatives is highly dependent on the molecular structure and the solvent. The presence of the bromobenzoyl group can influence gelation properties by affecting the solubility and the strength of the intermolecular hydrogen bonds. The resulting soft materials, or organogels, have tunable properties; their thermal stability (measured by the gel-to-sol transition temperature, Tgel) and mechanical strength can be modified by altering the molecular design of the gelator. skemman.is
Table 2: Illustrative Gelation Properties of Aryl Urea Derivatives This table shows examples of solvents gelled by urea-based LMWGs to illustrate their general behavior.
| Gelator Type | Solvent | Minimum Gelation Concentration (wt%) | Reference |
|---|---|---|---|
| Chiral Bis(urea) | Ethyl Acetate | - | skemman.is |
| N-Alkyl-N′-Aryl-Urea | Multiple Organic Solvents | - | jst.go.jp |
| Semicarbazone-Urea Hybrid | Isopropanol | 2.0 | skemman.is |
| Tris-urea Derivative | Various Organic Solvents | - | jst.go.jp |
Role of Noncovalent Interactions in Directing Self-Assembly
The spontaneous organization of individual molecules of (m-bromobenzoyl)urea into ordered, larger-scale structures is a process governed by a delicate interplay of various noncovalent interactions. boekhovenlab.com These forces, while individually weaker than covalent bonds, collectively provide the thermodynamic driving force and directional information necessary for predictable self-assembly. nih.gov The architecture of the resulting supramolecular assemblies is therefore a direct consequence of the nature, strength, and geometry of these interactions. scispace.com
Hydrogen Bonding: The urea functional group is a powerful and highly directional motif for self-assembly, primarily through the formation of N-H···O=C hydrogen bonds. rsc.org In many crystalline ureas, these interactions lead to the formation of robust one-dimensional hydrogen-bonded tapes or chains. scispace.comworktribe.com The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This specific arrangement facilitates the creation of a repeating, linear supramolecular synthon that forms the fundamental backbone of the larger assembly. worktribe.com
Halogen Bonding: The presence of a bromine atom on the benzoyl ring introduces the capacity for halogen bonding. A halogen bond is a highly directional, noncovalent interaction that occurs between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. nih.govnih.govmdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). rsc.org In the context of (m-bromobenzoyl)urea, the bromine atom can act as a halogen bond donor, engaging with acceptors on adjacent molecules. This interaction can serve as a secondary, orthogonal force to the primary hydrogen-bonding direction, enabling the assembly of 1D tapes into more complex 2D sheets or 3D networks. The directionality of the C-Br···X bond provides a precise tool for engineering crystal packing. mdpi.comresearchgate.net
π-π Interactions: The bromophenyl ring is a key component for facilitating π-π interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. While often visualized as a face-to-face stacking, they more commonly adopt offset-stacked or edge-to-face ("T-shaped") geometries to minimize Pauli repulsion while maximizing attractive forces. digitellinc.comstfc.ac.uk In the self-assembly of (m-bromobenzoyl)urea, π-π stacking between the bromobenzoyl moieties of different molecules provides additional stabilization, often working in concert with hydrogen and halogen bonds to consolidate the final supramolecular architecture.
The final assembled structure is not determined by a single interaction but by the synergistic or, in some cases, competitive nature of all these forces. worktribe.comchemrxiv.org
Table 1: Key Noncovalent Interactions in the Self-Assembly of (m-bromobenzoyl)urea
| Interaction Type | Donor Group | Acceptor Group | Typical Geometry | Role in Directing Assembly |
|---|---|---|---|---|
| Hydrogen Bond | Urea N-H | Urea C=O | Linear (N-H···O ≈ 180°) | Forms primary 1D tapes/chains, the foundational motif of the assembly. rsc.orgworktribe.com |
| Halogen Bond | Aryl C-Br (σ-hole) | O, N, or π-system | Directional (C-Br···X ≈ 165-180°) | Cross-links primary chains, directing assembly into 2D or 3D networks. nih.govmdpi.com |
| π-π Interaction | Bromophenyl Ring | Bromophenyl Ring | Parallel-displaced or T-shaped | Stabilizes the structure by stacking aromatic cores, reinforcing the assembly. digitellinc.com |
| C-H···π Interaction | Aryl C-H | Bromophenyl Ring | H points towards the π-face | Provides additional packing stability and directional control. researchgate.netstfc.ac.uk |
Mechanistic Insights into Supramolecular Phenomena
Gaining a deep understanding of the mechanisms that govern the formation and properties of supramolecular assemblies requires moving beyond static structural descriptions. It involves probing the energetic landscape of molecular interactions and the dynamic pathways of the assembly process. Theoretical and computational modeling serves as an indispensable tool in this pursuit, providing mechanistic insights that are often difficult to obtain through experimental methods alone.
Theoretical Modeling of Noncovalent Interactions (e.g., π-π Interactions, Electron Donor-Acceptor Interactions)
Computational chemistry provides a powerful lens for dissecting the complex web of noncovalent interactions that stabilize supramolecular structures. acs.org By employing quantum mechanical methods, researchers can calculate the geometries, energies, and electronic characteristics of interacting molecules, offering a detailed picture of the forces at play.
Modeling Approaches: Density Functional Theory (DFT) is a widely used method for studying noncovalent interactions in systems like (m-bromobenzoyl)urea. sci-hub.boxresearchgate.net Functionals such as PBE0 or M06, combined with dispersion corrections (e.g., Grimme's D3), are necessary to accurately capture the London dispersion forces that are critical for π-π stacking and halogen bonding. acs.org These calculations can optimize the geometry of molecular dimers or larger clusters, revealing the most stable arrangements and providing quantitative estimates of interaction energies. sci-hub.box
π-π Interactions: Theoretical models have been instrumental in refining the understanding of π-π interactions. Early models focused heavily on quadrupole electrostatics, but modern quantum chemical analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), have shown that the geometry of π-stacked systems is a balance between attractive London dispersion and destabilizing Pauli (steric) repulsion. digitellinc.com For (m-bromobenzoyl)urea, DFT calculations can map the potential energy surface for the interaction between two bromobenzoyl rings, identifying the low-energy geometries (e.g., parallel-displaced) and quantifying the contribution of dispersion versus electrostatic forces.
Electron Donor-Acceptor (EDA) Interactions: The bromobenzoyl moiety possesses features of an electron acceptor due to the electron-withdrawing nature of the bromine atom and the carbonyl group. This allows it to engage in EDA interactions with electron-rich species. rsc.orgnih.gov Computational tools can quantify this character.
Molecular Electrostatic Potential (MEP): Calculation of the MEP surface visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of a molecule. acs.org For the bromine atom, this can illustrate the positive σ-hole responsible for halogen bonding.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicators of electron-donating and accepting ability, respectively. researchgate.netresearchgate.net A low-lying LUMO on the bromobenzoyl group would suggest a propensity to act as an electron acceptor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization by quantifying the stabilization energy (E(2)) associated with orbital interactions. sci-hub.boxresearchgate.net For an EDA complex, NBO analysis can reveal the specific donor (e.g., lone pair, π-bond) to acceptor (e.g., antibonding π*) interactions and their energetic contributions, confirming charge transfer from a donor molecule to the (m-bromobenzoyl)urea. sci-hub.boxresearchgate.net This is also a key method for analyzing the charge transfer component of halogen and hydrogen bonds. nih.gov
Table 2: Application of Theoretical Modeling to Noncovalent Interactions
| Interaction Type | Computational Method | Calculated Property | Mechanistic Insight Provided |
|---|---|---|---|
| π-π Interaction | DFT-D3, SAPT | Potential Energy Surface, Energy Decomposition | Quantifies the balance of dispersion, electrostatic, and repulsion forces; predicts the most stable stacking geometry (e.g., slip-stacked). digitellinc.com |
| Halogen Bond | DFT, MEP, NBO | Interaction Energy, σ-hole potential, E(2) Stabilization Energy | Confirms the electrophilic nature of the bromine's σ-hole, quantifies bond strength, and reveals the degree of charge transfer involved. nih.govrsc.org |
| Electron Donor-Acceptor (EDA) | FMO Analysis, NBO | HOMO/LUMO Energies, Charge Transfer, E(2) Stabilization Energy | Identifies electron acceptor sites, quantifies the extent of electron transfer in EDA complexes, and details the specific orbital interactions. sci-hub.boxnih.gov |
| Hydrogen Bond | AIM, NBO | Bond Critical Points, E(2) Stabilization Energy | Characterizes the strength and covalent character of the N-H···O interaction and quantifies the stabilizing effect of charge delocalization. rsc.orgnih.gov |
Applications in Organic Synthesis and Chemical Development
Utility as Synthetic Intermediates and Building Blocks
The (m-bromobenzoyl)urea scaffold is a valuable building block in organic synthesis, providing a reactive handle for constructing a diverse array of more complex molecular architectures.
The bromobenzoyl urea (B33335) structure is an excellent precursor for a wide range of derivatization and functionalization reactions. The bromine atom on the aromatic ring serves as a versatile reactive site, particularly for cross-coupling reactions, while the urea group can be involved in various transformations. For instance, acyl ureas are recognized as important intermediates in the production of esters and amides. acs.org The core structure allows for systematic modification, leading to the generation of libraries of related compounds with tailored properties.
A notable example, though involving the para-isomer, illustrates the principle of derivatization. Researchers have successfully synthesized a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives starting from 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. acs.orgnih.gov This transformation highlights how the bromo-substituent acts as a key functional group for introducing new aryl moieties. Similarly, derivatives of N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea have been synthesized from bromobenzoyl isothiocyanate precursors, demonstrating the utility of the bromobenzoyl unit in creating functional ligands. analis.com.my
The compound serves as a foundational element in the synthesis of more intricate organic molecules, including heterocyclic systems and compounds with biaryl linkages, which are significant in materials science and pharmaceuticals. acs.orgnih.gov The strategic placement of the bromine atom allows for its participation in reactions that build molecular complexity.
One clear demonstration of this is the intramolecular ring-closure reaction of 1,1-bis(2-bromobenzyl)urea (an ortho-isomer analog) to form 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one. rsc.org This reaction provides a method for constructing complex heterocyclic frameworks from a relatively simple urea-based starting material. rsc.orgnih.gov Furthermore, the synthesis of compounds containing biaryl linkages is a prominent application. nih.gov These structures are accessed through coupling reactions where the bromobenzoyl urea derivative is a key reactant. acs.orgnih.gov
(m-Bromobenzoyl)urea and its isomers are pivotal in the application and refinement of synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids is an exceptionally versatile method for creating C-C bonds, and bromobenzoyl urea derivatives are excellent substrates for this reaction. acs.orgnih.gov
Detailed studies have reported the synthesis of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives through a Suzuki cross-coupling reaction between 1-(4-bromobenzoyl)-1,3-dicyclohexylurea and various aryl or heteroaryl boronic acids. acs.orgresearchgate.net These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄. acs.org The use of these substrates has contributed to the broader understanding and application of palladium catalysis in synthesizing novel compounds. nih.govacs.org The development of these methods highlights the compound's role not just as a passive building block but as an active participant in advancing synthetic chemistry.
| Precursor | Reagent | Catalyst | Product | Yield (%) | Reference |
| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | Phenylboronic acid | Pd(PPh₃)₄ | 1-(biphenyl-4-carbonyl)-1,3-dicyclohexylurea | 78 | nih.gov |
| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 1-((4'-methoxybiphenyl)-4-carbonyl)-1,3-dicyclohexylurea | 75 | nih.gov |
| 1,1-bis(2-bromobenzyl)urea | - | CuI | 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one | 80 | rsc.org |
Chemical Tool Development
Beyond its role in synthesis, the functional groups within (m-bromobenzoyl)urea allow for its exploration in the development of new chemical tools like catalysts and sensors.
The urea functional group is a well-established hydrogen-bond donor, a property that has led to its incorporation into a variety of organocatalysts. beilstein-journals.org Bifunctional organocatalysts that feature a urea or thiourea (B124793) group alongside a tertiary amine can cooperatively activate both a nucleophile and an electrophile. beilstein-journals.org This dual activation strategy is effective in numerous stereoselective reactions. beilstein-journals.org
While research may not always specify the m-bromo isomer, studies on the broader class of urea-containing molecules demonstrate their potential. Bifunctional catalysts bearing amino and urea functionalities have been successfully applied to the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org In some applications, urea-based catalysts have shown superior performance compared to their thiourea analogues. nih.gov For example, a 2-aminoDMAP/urea catalyst was found to be highly effective in the enantioselective Michael addition of malonates to nitroolefins, achieving high yields and enantioselectivities. nih.gov This highlights the general utility of the urea scaffold in designing effective organocatalysts.
The ability of the urea moiety to form strong hydrogen bonds with anions has made it a popular component in the design of chemical sensors. rsc.orgmdpi.com The two N-H protons of the urea group can act as a binding site, pre-organizing to complex with various anionic species. rsc.org
The effectiveness of a urea-based sensor can be enhanced by attaching electron-withdrawing groups to the phenyl ring. researchgate.net These groups increase the acidity of the urea N-H protons, thereby strengthening their interaction with anions. researchgate.net The bromine atom in (m-bromobenzoyl)urea serves as such an electron-withdrawing group. This principle is exploited in receptors like calixarenes bearing phenylurea moieties, where substituents like nitro or trifluoromethyl groups are added to improve anion binding affinity. researchgate.net Therefore, the (m-bromobenzoyl)urea structure is inherently well-suited for integration into anion sensor designs, where it can contribute to both the selectivity and sensitivity of the receptor. mdpi.comresearchgate.net
Q & A
Q. What are the key considerations for optimizing the synthesis of urea, (m-bromobenzoyl)- to ensure high yield and purity?
- Methodological Answer : Focus on variables such as solvent polarity (e.g., DMF vs. THF), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of precursors. Use techniques like thin-layer chromatography (TLC) to monitor reaction progress. Purification via recrystallization or column chromatography should be validated using melting point analysis and NMR spectroscopy to confirm purity .
Q. Which spectroscopic techniques are most reliable for characterizing urea, (m-bromobenzoyl)-, and how should conflicting data be resolved?
- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy for structural confirmation. For discrepancies (e.g., unexpected peaks in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Document solvent effects on chemical shifts and ensure baseline correction in IR spectra .
Q. How can researchers design experiments to study the reactivity of urea, (m-bromobenzoyl)- under varying pH conditions?
- Methodological Answer : Use buffer solutions (pH 3–11) to simulate different environments. Monitor hydrolysis or decomposition via UV-Vis spectroscopy or HPLC. Control for temperature and ionic strength. Apply the PICO framework to define populations (compound stability), interventions (pH variation), and outcomes (degradation kinetics) .
Q. What are the best practices for validating analytical methods to quantify urea, (m-bromobenzoyl)- in complex matrices?
- Methodological Answer : Follow ICH guidelines for method validation: assess linearity (R > 0.99), precision (RSD < 2%), accuracy (spiked recovery 95–105%), and limit of detection (LOD). Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS workflows .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data about the tautomeric behavior of urea, (m-bromobenzoyl)-?
Q. What strategies mitigate bias when designing studies to explore urea, (m-bromobenzoyl)-'s potential as a kinase inhibitor?
- Methodological Answer : Implement double-blinding in bioassays and use negative controls (e.g., inactive analogs). Apply the FINER criteria to ensure the research is Feasible (cell-line availability), Novel (unexplored kinase targets), and Ethically sound (cell viability assays). Validate hits via dose-response curves and competitive binding assays .
Q. How should researchers address inconsistencies in catalytic activity data for urea, (m-bromobenzoyl)- derivatives in asymmetric synthesis?
- Methodological Answer : Conduct sensitivity analyses to identify outliers (e.g., trace metal contamination). Replicate experiments under inert atmospheres (N/Ar). Use enantiomeric excess (ee) calculations via chiral HPLC and compare with literature protocols. Apply error-propagation models to quantify uncertainty .
Q. What methodological frameworks are suitable for studying the environmental fate of urea, (m-bromobenzoyl)- in aquatic systems?
Q. How can interdisciplinary approaches enhance understanding of urea, (m-bromobenzoyl)-'s role in supramolecular chemistry?
- Methodological Answer : Combine X-ray crystallography (for crystal packing analysis) with molecular dynamics simulations (e.g., GROMACS). Use isothermal titration calorimetry (ITC) to quantify host-guest binding affinities. Align findings with conceptual frameworks like Lehn’s supramolecular chemistry principles .
Q. What steps ensure reproducibility in studies of urea, (m-bromobenzoyl)-'s thermal stability under industrial processing conditions?
- Methodological Answer :
Standardize DSC/TGA protocols (heating rate: 10°C/min; N atmosphere). Report Gibbs free energy changes () for decomposition. Validate with Arrhenius plots and replicate across three independent batches. Archive raw data in FAIR-compliant repositories .
Guidance for Data Interpretation and Reporting
- Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., DFT vs. crystallography) and apply Bayesian statistics to quantify confidence intervals .
- Theoretical Frameworks : Link findings to established theories (e.g., Hammett plots for substituent effects) to contextualize novel insights .
- Ethical Compliance : Adhere to institutional review protocols for data transparency and avoid selective reporting of outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
